

Cross-Species Sensitivity to Chlormequat Chloride: A Comparative Guide

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Compound of Interest		
Compound Name:	Chlormequat Chloride	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological effects of **chlormequat chloride** across various animal species, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in understanding the cross-species differences in sensitivity to this plant growth regulator.

Executive Summary

Chlormequat chloride exhibits a wide range of toxicity across different animal species. Notably, dogs, cats, and rabbits are considerably more sensitive to the acute effects of chlormequat chloride than rodents, sheep, and monkeys. Chronic exposure studies have identified the nervous system and body weight as primary targets of toxicity. Furthermore, recent studies have elucidated specific signaling pathways affected by chlormequat chloride, including the Calmodulin-mediated PI3K/AKT pathway impacting sperm quality and the Growth Hormone (GH) - Insulin-like Growth Factor 1 (IGF-1) axis, which plays a crucial role in growth and development.

Quantitative Toxicology Data

The following tables summarize the key quantitative toxicological data for **chlormequat chloride** across various species.

Table 1: Acute Toxicity - Median Lethal Dose (LD50)



Species	Route of Administration	LD50 (mg/kg bw)	Reference
Rat	Oral	800 - 1000	[1]
Mouse	Oral	800 - 1000	[1]
Hamster	Oral	800 - 1000	[1]
Guinea Pig	Oral	800 - 1000	[1]
Sheep	Oral	800 - 1000	[1]
Monkey	Oral	800 - 1000	[1]
Rabbit	Oral	10 - 80	[1]
Cat	Oral	10 - 80	[1]
Dog	Oral	10 - 80	[1]
Rat	Dermal	>4000	[1]
Rabbit	Dermal	440	[1]

Table 2: Repeated Dose Toxicity - No Observed Adverse Effect Level (NOAEL)



Species	Study Duration	Route of Administrat ion	NOAEL	Observed Effects at LOAEL	Reference
Rat	90-Day	Dietary	61 mg/kg bw/day	Reduced body weight gain and feed intake.	[1]
Rat	2-Year	Dietary	42 mg/kg bw/day	Reduced weight gain and feed consumption.	[1]
Mouse	110-Week	Dietary	336 mg/kg bw/day	Highest dose tested.	[1]
Dog	1-Year	Dietary	4.7 mg/kg bw/day	Clinical signs including vomiting and salivation, and decreased body weight gain.	[1]
Rabbit	Development al	Gavage	10 mg/kg bw/day (maternal)	Salivation.	[1]
Rabbit	Development al	Gavage	20 mg/kg bw/day (embryo/fetal)	Increased post- implantation loss and slightly reduced fetal weights.	[1]

Experimental Protocols



The toxicological studies summarized above were generally conducted in compliance with international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). Key aspects of the methodologies for representative studies are outlined below.

90-Day Oral Toxicity Study in Rats

- Test Guideline: Based on OECD Test Guideline 408.
- Species and Strain: Sprague-Dawley rats.
- Group Size: Typically 10 males and 10 females per dose group.
- Dosing: **Chlormequat chloride** was administered through the diet at varying concentrations (e.g., 0, 300, 900, or 2700 ppm).
- Observations: Daily clinical observations, weekly body weight and food consumption measurements.
- Pathology: At the end of the study, all animals were subjected to a full necropsy, and a comprehensive set of tissues and organs were examined histopathologically.

Developmental Toxicity Study in Rabbits

- Test Guideline: Based on OECD Test Guideline 414.
- Species and Strain: New Zealand White rabbits.
- Group Size: A sufficient number of females to result in approximately 20 pregnant animals per group.
- Dosing: Chlormequat chloride was administered by gavage during the period of organogenesis.
- Observations: Maternal clinical signs, body weight, and food consumption were monitored throughout the study.
- Fetal Examination: Fetuses were examined for external, visceral, and skeletal abnormalities.



1-Year Oral Toxicity Study in Dogs

- Test Guideline: Based on principles of OECD Test Guideline 452.
- Species and Strain: Beagle dogs.
- Group Size: Typically 4 males and 4 females per dose group.
- Dosing: Chlormequat chloride was administered in the diet.
- Observations: Daily clinical observations, regular monitoring of body weight, food consumption, and detailed veterinary examinations. Hematology and clinical chemistry parameters were assessed at multiple time points.
- Pathology: Comprehensive gross and histopathological examinations were performed at the end of the study.

Signaling Pathways and Mechanisms of Toxicity

Chlormequat chloride exerts its toxic effects through multiple mechanisms. It is a partial agonist of the nicotinic acetylcholine receptor, which contributes to its neurotoxic effects.[1] Additionally, it has been shown to interfere with key signaling pathways involved in reproductive health and development.

Calmodulin-Mediated PI3K/AKT Signaling Pathway in Sperm

Recent research has indicated that **chlormequat chloride** can impair sperm quality by activating the PI3K/AKT signaling pathway, mediated by calmodulin.[1] This activation leads to downstream effects that can negatively impact sperm function.





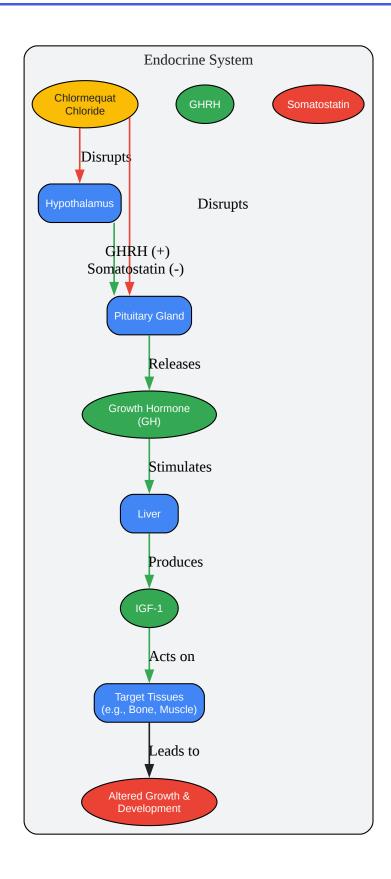
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Calmodulin-mediated PI3K/AKT signaling pathway affected by chlormequat chloride.

Growth Hormone (GH) - Insulin-like Growth Factor 1 (IGF-1) Axis

Chlormequat chloride has been shown to affect the GH-IGF-1 axis, a critical pathway for growth and development.[2][3] It can disrupt the normal regulation of this axis, leading to altered growth patterns.





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Disruption of the GH-IGF-1 signaling axis by **chlormequat chloride**.



Conclusion

The data presented in this guide highlight the significant inter-species variability in sensitivity to **chlormequat chloride**. Dogs and rabbits, in particular, demonstrate a higher sensitivity compared to rodents. The elucidation of specific signaling pathways affected by this compound provides valuable insights into its mechanisms of toxicity, particularly concerning reproductive and developmental effects. This comparative information is crucial for accurate risk assessment and for guiding future research in toxicology and drug development.

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